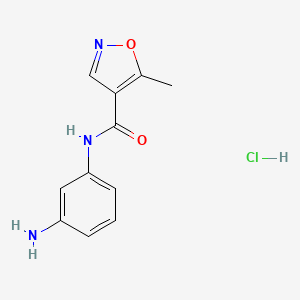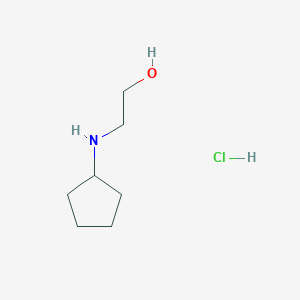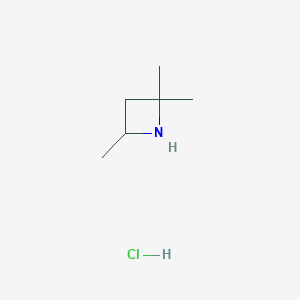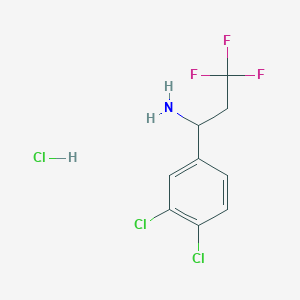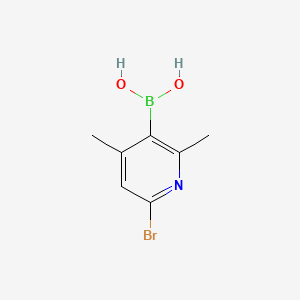
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid” is an organic compound with the molecular formula C7H9BBrNO2 . It is a white to pale cream powder and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(Br)=NC(C)=C1B(O)O . This indicates that the molecule consists of a pyridine ring with bromine, boronic acid, and two methyl groups attached at different positions . Chemical Reactions Analysis
This compound is known to be involved in various chemical reactions. For instance, it has been used in iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines . It has also been used in the Garlanding approach for the synthesis of phenyl-pyridyl scaffolds , and in cyanation for the synthesis of aromatic nitriles .Physical And Chemical Properties Analysis
This compound is a white to pale cream powder . It has a high purity, with an assay (HPLC) of ≥94.0% .Applications De Recherche Scientifique
Catalysis and Synthesis
Boronic acids, including derivatives like (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid, play a pivotal role in the pharmaceutical industry for API-based synthesis. The palladium-catalyzed Suzuki–Miyaura borylation reactions are highlighted for their efficiency in preparing various active agents. For instance, regioselective borylation was explored for the formation of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate but was directed towards a dimerization product. This process has been linked with the development of potential anti-cancer and anti-TB agents through acid-amine coupling reactions, forming compounds with significant bioactivity (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Material Science and Boronic Acid Complexation
Studies have delved into the geometrical structures and relative energies of dimers of boroglycine and derivatives, showcasing their relevance in material science and pharmacology. Computational methods highlighted the stability and structure of these dimers, contributing to the understanding of boronic acid complexation, a key aspect in the synthesis of biologically active compounds (Larkin et al., 2008). Similarly, organoplatinum(IV) boronic acids have been synthesized and studied for their self-assembly properties in solid-state through hydrogen bonding, forming structures like dimers, polymers, or sheet structures, indicating their potential in creating complex molecular architectures (Safa et al., 2012).
Spectroscopic Analysis and Structural Investigation
The molecular structure of boronic acid derivatives has been examined through various spectroscopic techniques. Studies have focused on the stable conformers and geometrical molecular structures of compounds like 6-Bromo-3-Pyridinyl Boronic Acid, using techniques like FT-IR, Raman, and NMR spectroscopy. These studies are crucial for understanding the physical and chemical properties of boronic acids, which are integral in applications ranging from organic synthesis to biomedical fields (Dikmen & Alver, 2015).
Biomedical Applications
Boronic acids and their derivatives have seen applications in various biomedical fields. They have been utilized in the development of enzyme inhibitors, boron neutron capture agents for cancer therapy, and as mimics that recognize biologically important saccharides. The unique structural features of boronic acid compounds have spurred significant interest in their biomedical applications, leading to the development of novel therapeutic and diagnostic tools (Yang, Gao, & Wang, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
(6-bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXITYQLWOMIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1C)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660633 | |
| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
CAS RN |
1072944-23-0 | |
| Record name | B-(6-Bromo-2,4-dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



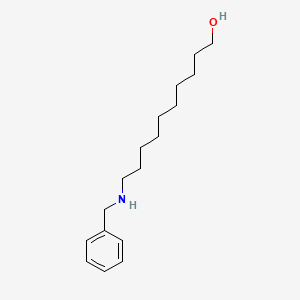
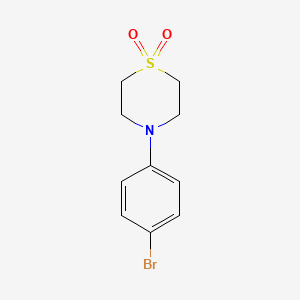
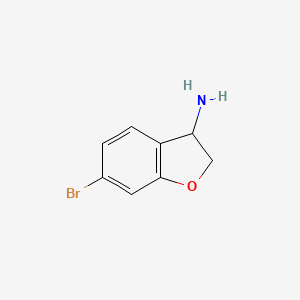
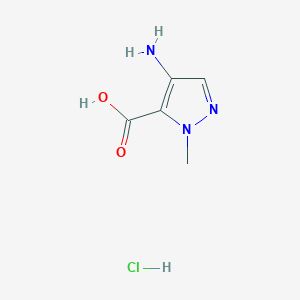
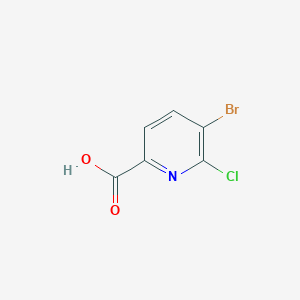
![8-Benzyl-2,8-diazaspiro[4.5]decane](/img/structure/B1521972.png)
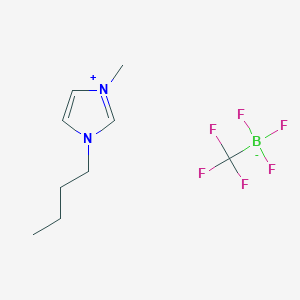
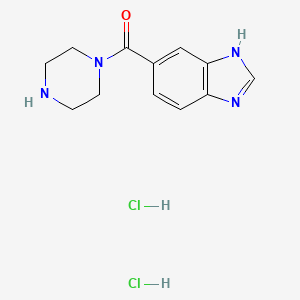
![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)
